Anhydroevoxine

Description

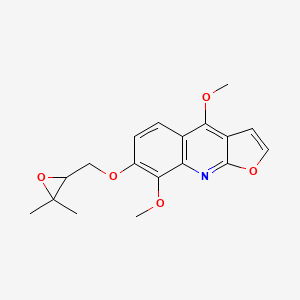

Anhydroevoxine is a quinoline alkaloid primarily isolated from plants in the Rutaceae family, notably Choisya Aztec-Pearl (a hybrid of C. ternata and C. dumosa var. arizonica) . Structurally, it belongs to the furoquinoline subclass, characterized by a fused furan and quinoline ring system. Its biosynthesis involves prenylation and oxidative modifications, as evidenced by its derivation from precursors like 7-isopentenyloxy-γ-fagarine .

Properties

IUPAC Name |

7-[(3,3-dimethyloxiran-2-yl)methoxy]-4,8-dimethoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-18(2)13(24-18)9-23-12-6-5-10-14(16(12)21-4)19-17-11(7-8-22-17)15(10)20-3/h5-8,13H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZSGUNUXDDUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C(C3=C(C=C2)C(=C4C=COC4=N3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946932 | |

| Record name | 7-[(3,3-Dimethyloxiran-2-yl)methoxy]-4,8-dimethoxyfuro[2,3-b]quinolinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24099-25-0 | |

| Record name | Anhydroevoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024099250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[(3,3-Dimethyloxiran-2-yl)methoxy]-4,8-dimethoxyfuro[2,3-b]quinolinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydroevoxine can be synthesized from 7-isopentenyloxy-γ-fagarine, a precursor isolated from Choisya ternata . The synthesis involves several steps, including prenylation at C-5 and subsequent oxidation reactions .

Industrial Production Methods: High-speed countercurrent chromatography (HSCCC) has been used to isolate this compound from ethanol extracts of Choisya ternata .

Chemical Reactions Analysis

Types of Reactions: Anhydroevoxine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygenase enzymes and other oxygen-atom-transfer agents.

Reduction: Common reagents include hydrogen gas and metal catalysts.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroperoxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of anhydroevoxine involves several pathways:

Opiate System: this compound interacts with the opiate system to exert its antinociceptive effects.

Nitric Oxide System: Plays a pivotal role in the compound’s activity.

Reactive Oxygen Species (ROS) Inhibition: this compound inhibits the generation of reactive oxygen species in leukocytes.

Comparison with Similar Compounds

Key Pharmacological Properties :

- Antinociceptive Activity: Anhydroevoxine (3–10 mg/kg) exhibits dose-dependent analgesic effects in murine models, peaking at 120 minutes post-administration and involving opioid and adrenergic pathways .

- Antifungal Activity : Inhibits growth of Colletotrichum fragariae, Botrytis cinerea, and Fusarium oxysporum at 50–150 μM .

- Antioxidant Activity : Reduces reactive oxygen species (ROS) in leukocytes by 71% at 30 µg/mL .

- Yield in Extracts: 2.43% in C. Aztec-Pearl ethanol extract ; 0.5% in C. ternata .

Comparison with Structurally and Functionally Similar Compounds

Choisyine

Structural Similarity: Both isolated from C. Aztec-Pearl; share a quinoline backbone but differ in substituents . Pharmacological Comparison:

Key Difference: Choisyine’s delayed peak activity and nitric oxide (NO) pathway involvement contrast with this compound’s adrenergic modulation .

Evoxine

Structural Relationship: Both are furoquinoline alkaloids; this compound is a dehydration product of evoxine . Functional Comparison:

Dictamnine

Structural Similarity: A simpler furoquinoline lacking prenyl groups . Functional Contrast:

Skimmianine

Structural Features: Shares the furoquinoline core but with methoxy substitutions . Functional Differences:

Table 1: Antinociceptive and Antioxidant Profiles

| Compound | Antinociceptive Dose (mg/kg) | Peak Time (min) | ROS Inhibition (%) |

|---|---|---|---|

| This compound | 3–10 | 120 | 71 |

| Choisyine | 3–10 | 150 | 64 |

| Morphine | 1–10 | 60–90 | N/A |

Table 2: Antifungal Activity (MIC Range)

| Compound | C. fragariae | B. cinerea | F. oxysporum |

|---|---|---|---|

| This compound | 50–150 μM | 50–150 μM | 50–150 μM |

| Flindersine | 50–100 μM | 50–100 μM | 50–100 μM |

| Dictamnine | >150 μM | >150 μM | >150 μM |

Mechanistic and Structural Insights

- Pathway Specificity: this compound uniquely engages adrenergic receptors (reversed by yohimbine), whereas Choisyine and evoxine rely more on NO and opioid systems .

Contradictions and Limitations

- Yield Variability : Discrepancies in extraction yields (2.43% vs. 0.5%) may reflect differences in plant sources or methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.